molecular formula C10H12O4S B1360366 Benzoic acid, 4-(propylsulfonyl)- CAS No. 99186-88-6

Benzoic acid, 4-(propylsulfonyl)-

Cat. No. B1360366
CAS RN: 99186-88-6
M. Wt: 228.27 g/mol
InChI Key: YQQVAQOZIVPLQU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(propylsulfonyl)-, also known as 4-Propylsulfonylbenzoic acid, is a white crystalline solid. It belongs to the class of benzoic acid derivatives. This compound has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(propylsulfonyl)benzoic acid consists of a benzene ring to which a carboxyl functional group and a propylsulfonyl group are attached . The InChI code for this compound is 1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(propylsulfonyl)benzoic acid are not available in the searched resources, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, they can react with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants and potential barriers vary depending on the phase and the type of radical involved .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Benzoic acid derivatives, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using a nano catalyst in ultrasound irradiation conditions. These compounds exhibit antimicrobial activities, with their effectiveness measured through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Metabolism of Pharmaceutical Compounds

  • In the metabolism of novel antidepressants like Lu AA21004, benzoic acid derivatives play a crucial role. They are formed through oxidation processes catalyzed by various enzymes, including CYP2D6 and CYP2C9, which transform these compounds into benzoic acid derivatives like Lu AA34443 (Hvenegaard et al., 2012).

EP1 Receptor Selective Antagonists

  • Certain benzoic acid derivatives, such as 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, are functional PGE2 antagonists and selective for the EP1 receptor subtype. They exhibit optimized antagonist activity and some demonstrate in vivo activity (Naganawa et al., 2006).

Role in Inducing Plant Stress Tolerance

  • Benzoic acid, including its sulfosalicylic and methyl salicylic acid derivatives, plays a regulatory role in inducing multiple stress tolerance in plants like beans and tomatoes. Benzoic acid is effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

C–H Bond Functionalization in Organic Synthesis

  • Benzoic acid derivatives are crucial in organic synthesis. Techniques like meta-C–H olefination using a nitrile-based sulfonamide template have been developed for benzoic acid derivatives. These methods enable selective functionalization, which is significant for step-economical synthesis (Li et al., 2016).

Uses in Food and Environmental Contexts

  • Benzoic acid and its derivatives, including 4-(propylsulfonyl)-benzoic acid, are found naturally in plant and animal tissues and are used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. This widespread usage has led to their extensive distribution in the environment (del Olmo et al., 2017).

properties

IUPAC Name

4-propylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQVAQOZIVPLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243980
Record name Benzoic acid, 4-(propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(propylsulfonyl)-

CAS RN

99186-88-6
Record name Benzoic acid, 4-(propylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099186886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(propylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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